molecular formula C18H20N4O2S B2505858 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1206987-67-8

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2505858
CAS RN: 1206987-67-8
M. Wt: 356.44
InChI Key: NSHSESLGHZUKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives has shown their application in synthesizing coordination complexes with metals like Co(II) and Cu(II), which are characterized by their unique solid-state structures and supramolecular architectures. These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Heterocyclic Synthesis

The versatility of thioureido-acetamides in heterocyclic syntheses has been demonstrated, where they serve as starting materials in cascade reactions. These reactions efficiently yield a variety of heterocycles, such as iminothiazoles and imidazo[1,2-c]pyrimidines, showcasing the compound's utility in synthesizing structurally diverse and potentially biologically active molecules (Schmeyers & Kaupp, 2002).

Glutaminase Inhibition

A related compound, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been explored as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This research underscores the potential therapeutic applications of acetamide derivatives in cancer treatment by inhibiting glutamine metabolism (Shukla et al., 2012).

Insecticidal Applications

The synthesis of new heterocycles from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor has revealed compounds with significant insecticidal activity against pests like the cotton leafworm. This suggests applications in developing safer, more effective insecticides (Fadda et al., 2017).

properties

IUPAC Name

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-22-15(14-7-5-12(2)6-8-14)10-19-18(22)25-11-17(23)20-16-9-13(3)24-21-16/h5-10H,4,11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHSESLGHZUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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